Organoleptic Differentiation: Isopentyl Formate (Plum/Blackcurrant) vs. Isoamyl Acetate (Banana/Pear)
Isopentyl formate possesses a characteristic odor described as plum-like and blackcurrant-like, whereas its close analog isoamyl acetate (CAS 123-92-2) is characterized by a banana-like and pear-like odor [1]. This distinction is not merely descriptive; it is quantifiable in application. The odor recognition threshold for isoamyl acetate is 1.50 ppm, establishing a baseline for its sensory impact, though a direct threshold comparison for isopentyl formate is not available in the primary literature [2]. The difference in odor character and strength is a primary driver for formulation selection, as substituting one for the other fundamentally changes the sensory identity of the final product .
| Evidence Dimension | Odor Character (Qualitative) and Recognition Threshold (Quantitative for Comparator) |
|---|---|
| Target Compound Data | Odor: Plum, blackcurrant [1] |
| Comparator Or Baseline | Isoamyl acetate: Odor: Banana, pear [1]; Odor Recognition Threshold: 1.50 ppm [2] |
| Quantified Difference | Odor Recognition Threshold for isoamyl acetate is 1.50 ppm; no directly comparable threshold value for isopentyl formate was identified in the literature. |
| Conditions | Organoleptic characterization via industry standard practice; odor recognition threshold determined via Tedlar bag static methods for isoamyl acetate. |
Why This Matters
This difference in odor character is non-interchangeable; selecting isopentyl formate over isoamyl acetate is mandatory for plum/blackcurrant profiles and carries different olfactory strength implications.
- [1] Wikipedia contributors. Isoamyl formate. Wikipedia, The Free Encyclopedia. February 13, 2024. View Source
- [2] J-STAGE. A Study on the Determination of Odor Recognition Threshold Values of n-and iso- Amyl (Pentyl) Acetates Using Tedlar Bag Static Methods, 2006. View Source
